molecular formula C21H12O6 B1250250 Crassiflorone

Crassiflorone

Cat. No.: B1250250
M. Wt: 360.3 g/mol
InChI Key: ITBVMLGZYFLEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crassiflorone is a pentacyclic furocoumarin naphthoquinone first isolated from the stem bark of the African ebony tree, Diospyros crassiflora . This natural product has garnered significant interest in infectious disease research, particularly as a novel scaffold for developing anti-parasitic agents. Studies have explored its potential as a dual-targeted inhibitor for combating trypanosomatid diseases, which include Human African Trypanosomiasis (sleeping sickness) and Chagas disease . Its primary research value lies in its inhibitory activity against key parasitic enzymes. Synthetic derivatives of this compound have been designed and investigated for their ability to simultaneously inhibit Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) and Trypanosoma cruzi trypanothione reductase (TcTR) . One such derivative demonstrated a balanced dual inhibitory profile, showing 64% inhibition of TbGAPDH and 65% inhibition of TcTR at a 10 µM concentration . In phenotypic assays, the most active this compound derivatives inhibited the growth of T. brucei bloodstream forms by up to 38% at 5 µM . Notably, in vitro assessments indicated that these derivatives did not affect the viability or mitochondrial status of human cell lines at 10 µM, suggesting a selective anti-parasitic effect . The compound's core structure has been successfully synthesized, facilitating further research and derivative development . Please note: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H12O6

Molecular Weight

360.3 g/mol

IUPAC Name

8-hydroxy-6,15-dimethyl-12,20-dioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4(9),5,7,14,16,18-octaene-3,10,21-trione

InChI

InChI=1S/C21H12O6/c1-8-6-10-14(11(22)7-8)18(24)20-15(17(10)23)16-19(27-20)13-9(2)4-3-5-12(13)26-21(16)25/h3-7,22H,1-2H3

InChI Key

ITBVMLGZYFLEOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=C3C(=O)C5=C(C4=O)C(=CC(=C5)C)O

Synonyms

crassiflorone

Origin of Product

United States

Origin and Isolation Methodologies of Natural Crassiflorone

Phytochemical Source Identification: Diospyros crassiflora Hiern

Crassiflorone is a naturally occurring compound isolated from the African ebony tree, Diospyros crassiflora Hiern, a species belonging to the Ebenaceae family. researchgate.nettandfonline.com This small tree is native to the moist forests of the Congo Basin and is highly valued for its dense, black heartwood, which is the true ebony of commerce. researchgate.netcgiar.orgtheferns.info Beyond its economic importance for timber, various parts of D. crassiflora are utilized in traditional medicine by local communities. researchgate.netbioone.org Pharmacological research has lent credence to these traditional uses, demonstrating that extracts from the stem bark possess significant antifungal and antibacterial properties. researchgate.nettandfonline.combioone.org It is this demonstrated bioactivity that has prompted phytochemical investigations, leading to the discovery of this compound and other secondary metabolites within the stem bark of the tree. researchgate.nettandfonline.com The genus Diospyros is well-known for being a rich source of bioactive compounds, particularly naphthoquinones and triterpenoids, which are considered important chemotaxonomic markers for the genus. researchgate.net

Extraction and Initial Purification Strategies for this compound

While the precise, detailed extraction protocol from the original discovery of this compound is not fully elaborated in available abstracts, a general methodology representative of naphthoquinone extraction from Diospyros species can be outlined. The process commences with the collection and preparation of the plant material, specifically the stem bark of Diospyros crassiflora.

The dried and powdered stem bark is typically subjected to maceration with an organic solvent at room temperature. A common approach involves sequential extraction with solvents of increasing polarity to separate compounds based on their solubility. For instance, an initial extraction with a nonpolar solvent like hexane can remove fats and waxes, followed by extraction with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727), which is effective at dissolving naphthoquinones.

The resulting crude extract is a complex mixture of numerous phytochemicals. Initial purification steps are then employed to simplify this mixture. A common strategy is liquid-liquid partitioning, where the crude extract is dissolved in a solvent system (e.g., methanol/water) and partitioned against an immiscible solvent (e.g., dichloromethane or ethyl acetate). This separates compounds based on their differential solubility in the two phases, concentrating the naphthoquinones in the organic phase. The solvent is then evaporated under reduced pressure to yield a concentrated, enriched extract ready for further chromatographic separation.

Chromatographic Techniques in this compound Isolation Research

Chromatography is an indispensable tool for the purification of individual compounds from complex plant extracts. The isolation of this compound relies on a series of chromatographic steps that separate molecules based on their physical and chemical properties, such as polarity and size.

Initial separation of the enriched extract is typically performed using column chromatography . In this technique, the extract is loaded onto a column packed with a solid stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds within the extract move through the column at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), fractions are collected sequentially, with each fraction being less complex than the initial extract.

The composition of these fractions is monitored using Thin-Layer Chromatography (TLC) . researchgate.net TLC is a rapid and effective method to check the purity of fractions and to identify which fractions contain the target compound by comparing their migration distance (Rf value) to a reference standard, if available. Fractions containing similar compound profiles are combined for further purification.

Final purification to obtain this compound in a pure state often requires repeated column chromatography or the use of more advanced techniques like High-Performance Liquid Chromatography (HPLC), which offers higher resolution and efficiency.

Interactive Data Table: Illustrative Chromatographic Purification Scheme

StepTechniqueStationary PhaseMobile Phase (Eluent System)Purpose
1Column ChromatographySilica GelGradient of Hexane-Ethyl Acetate (e.g., 100:0 to 0:100)Initial fractionation of the crude extract.
2Thin-Layer Chromatography (TLC)Silica Gel PlateHexane-Ethyl Acetate (e.g., 80:20)Monitoring of column fractions and identification of this compound-containing fractions.
3Re-chromatographySilica GelIsocratic or shallow gradient of Dichloromethane-MethanolFurther purification of combined, enriched fractions.
4Preparative HPLC (Optional)C18 Reversed-PhaseGradient of Methanol-WaterFinal purification to achieve high-purity this compound.

Historical Context of this compound Discovery and Early Characterization

This compound was first reported as a new natural product in 2006 by a team of researchers led by Jean Gustave Tangmouo. researchgate.nettandfonline.comthieme-connect.com It was isolated from the stem bark of Diospyros crassiflora collected in Cameroon. In their seminal work, they identified this compound as a novel, complex naphthoquinone with the proposed chemical structure 11-hydroxy-1,9-dimethyl-6H-naphtho[2′,3′:4,5]furo[3,2-c]chromene-6,7,12-trione. researchgate.net

The initial structural elucidation of the compound was a meticulous process relying on advanced spectroscopic techniques. researchgate.net The researchers used 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to piece together the molecule's complex framework. NMR experiments like ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC provide detailed information about the carbon-hydrogen framework and the connectivity between atoms, allowing for the construction of a proposed molecular structure.

Alongside the novel this compound, several other known compounds were also isolated and identified from the same extract, providing a broader phytochemical profile of the plant.

Data Table: Compounds Co-isolated with this compound from D. crassiflora

Compound NameCompound Class
PlumbaginNaphthoquinone
CyclocanaliculatinNaphthoquinone
GerberinolCoumarin (B35378)
LupeolTriterpene
LupenoneTriterpene
Betulinic acidTriterpene

Source: researchgate.net

A significant development in the history of this compound occurred in 2011 when a different research group synthesized the molecule based on the 2006 proposed structure. tandfonline.com In a crucial turn of events, they discovered that the spectroscopic data (specifically the NMR data) of their synthetic compound did not match the data reported for the natural, isolated this compound. tandfonline.com This finding cast doubt on the initially assigned structure, suggesting that the true atomic arrangement of natural this compound is different from what was first proposed and remains to be definitively determined. tandfonline.com

Structural Elucidation and Regioisomeric Investigations of Crassiflorone

Application of Advanced Spectroscopic Methods for Structure Determination

The initial efforts to identify the structure of crassiflorone, like many natural products, relied on a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in the initial characterization of this compound. carta-evidence.org Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within a molecule, respectively. researchgate.net 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the establishment of connectivity between atoms, helping to piece together the molecular framework. The initially reported structure of this compound as 11-hydroxy-1,9-dimethyl-6H-naphtho[2′,3′:4,5]furo[3,2-c]chromene-6,7,12-trione was based on the interpretation of such NMR data. carta-evidence.org

However, due to the poor solubility of this compound and its derivatives in common NMR solvents like DMSO-d₆, obtaining high-quality ¹³C NMR spectroscopic data has been challenging. researchgate.net This limitation can hinder the complete and unambiguous assignment of all carbon signals, which is crucial for definitive structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. In the study of this compound and its synthetic analogues, HRMS was employed to confirm that the synthesized compounds had the correct molecular formula corresponding to the proposed structure. researchgate.net This technique provides a fundamental check on the elemental composition, ensuring that the synthesized molecule is indeed an isomer of the natural product.

X-ray Crystallography in the Confirmation of Related Pentacyclic Structures

While obtaining a single crystal of natural this compound suitable for X-ray crystallography has not been reported, this technique has been pivotal in the study of its synthetic isomers. nih.gov X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. azolifesciences.com In the synthesis of the initially reported structure of this compound, a key pentacyclic intermediate was successfully crystallized, and its structure was confirmed by X-ray analysis. researchgate.netnih.govresearchgate.net This confirmation was crucial as it validated the synthetic route and proved that the synthesized molecule indeed possessed the framework that was initially assigned to the natural product. The ability to definitively determine the structure of this synthetic compound was a critical step that ultimately highlighted the discrepancies with the natural product's data.

Challenges in Definitive Structural Assignment of Natural this compound

Despite the power of modern analytical techniques, the definitive structural assignment of natural this compound has been fraught with challenges, primarily stemming from inconsistencies between the data for the synthesized and natural compounds.

Discrepancies Between Synthetic and Natural Product Spectroscopic Data

The pivotal moment in the this compound story came when the spectroscopic data of the synthesized compound, which was confirmed by X-ray crystallography to have the originally proposed structure, did not match the data reported for the natural isolate. nih.govresearchgate.net Specifically, the NMR spectra of the synthetic material were different from those of the natural product. nih.gov This discrepancy strongly suggests that the initial structural assignment of natural this compound was incorrect. nih.govresearchgate.net

Table 1: Comparison of Spectroscopic Data

Feature Natural this compound (Reported) Synthetic Compound (Confirmed Structure)
¹H NMR Specific chemical shifts and coupling constants Different chemical shifts and coupling constants
¹³C NMR Reported data Data did not match the natural product's report

Hypotheses on Potential Regioisomeric Structures

The mismatch in spectroscopic data led researchers to hypothesize that the true structure of this compound is a regioisomer of the originally proposed molecule. researchgate.net Regioisomers are molecules that have the same molecular formula but differ in the spatial arrangement of their atoms. In an effort to identify the correct structure, scientists have synthesized several other regioisomeric pentacyclic furocoumarin naphthoquinones. nih.gov These syntheses involved coupling different isomers of the coumarin (B35378) and naphthoquinone precursors. researchgate.netnih.gov However, the spectroscopic data of these newly synthesized regioisomers also failed to match those of the natural this compound. nih.govresearchgate.net This indicates that the true structure of this compound remains elusive and may be one of several other possible regioisomers that have yet to be synthesized and compared. nih.gov The ongoing research highlights the complexity of natural product chemistry and the rigorous process required for accurate structural elucidation.

Table 2: Investigated Regioisomers

Precursor 1 (Coumarin) Precursor 2 (Naphthoquinone) Outcome
4-hydroxy-5-methylcoumarin (B12959802) 8-benzyloxy-2-bromo-6-methyl-1,4-naphthoquinone Spectroscopic data did not match natural this compound. nih.gov
4-hydroxy-8-methylcoumarin 5-benzyloxy-2-bromo-7-methyl-1,4-naphthoquinone Spectroscopic data did not match natural this compound. nih.gov

Synthetic Methodologies and Analog Development of Crassiflorone and Its Derivatives

Total Synthesis Approaches to the Reported Crassiflorone Structure

The synthesis of the molecule initially identified as this compound has been a focal point of research, leading to the development of elegant and efficient synthetic routes. These approaches have been crucial in confirming the proposed structure and providing a platform for further medicinal chemistry exploration.

Key Reaction Strategies: Diels-Alder Cycloadditions in Furocoumarin Naphthoquinone Synthesis

A cornerstone of the strategy to assemble the furocoumarin naphthoquinone core of this compound is the Diels-Alder reaction. researchgate.netresearchgate.netnih.govthieme-connect.com This powerful cycloaddition has been effectively utilized to construct the naphthoquinone fragment. researchgate.netresearchgate.netnih.govthieme-connect.com

In a notable synthesis, the Diels-Alder reaction of 1-methoxy-3-methyl-1-trimethylsiloxy-1,3-butadiene with 2,6-dibromoquinone in benzene (B151609) at room temperature, followed by aromatization over silica (B1680970) gel, successfully yielded the key naphthoquinone intermediate, 2-bromo-8-hydroxy-6-methyl-1,4-naphthoquinone. rsc.orgthieme-connect.com The regiochemical outcome of this reaction, although generally directed by the bromine substituent, was unequivocally confirmed by X-ray crystallography. rsc.org This step highlights the efficiency of the Diels-Alder reaction in rapidly building molecular complexity and establishing the correct substitution pattern on the naphthoquinone ring system. rsc.org

Similarly, for the synthesis of regioisomers of the reported this compound structure, an analogous Diels-Alder reaction was employed. rsc.org The reaction of 1-methoxy-3-methyl-1-trimethylsiloxy-1,3-butadiene with 2,5-dibromoquinone afforded a different naphthoquinone precursor, demonstrating the versatility of this strategy in accessing various substituted naphthoquinones required for analog synthesis. rsc.org

Metal-Mediated Coupling Reactions (e.g., Copper(II)) in Pentacyclic Framework Construction

The construction of the final pentacyclic framework of the reported this compound structure has been efficiently achieved through metal-mediated coupling reactions, with copper(II) catalysis playing a pivotal role. researchgate.netresearchgate.netnih.govthieme-connect.com This method facilitates the crucial C-O bond formation between the precursor coumarin (B35378) and naphthoquinone moieties.

The key coupling step involves the reaction of a protected 2-bromonaphthoquinone derivative with a 4-hydroxycoumarin (B602359). researchgate.netresearchgate.netnih.govthieme-connect.com Specifically, the synthesis of the reported this compound structure utilized the copper(II)-mediated coupling of 2-bromo-8-benzyloxy-6-methyl-1,4-naphthoquinone with 4-hydroxy-5-methylcoumarin (B12959802). thieme-connect.com The reaction, typically carried out in acetonitrile (B52724) with copper(II) acetate (B1210297) and potassium carbonate, proceeds under reflux conditions to furnish the desired pentacyclic product. thieme-connect.com This one-pot procedure is valued for its efficiency and use of mild reaction conditions. researchgate.netresearchgate.net

The utility of this copper-catalyzed coupling extends to the synthesis of a variety of this compound regioisomers. researchgate.netnih.gov By pairing different substituted 4-hydroxycoumarins (e.g., 4-hydroxy-5-methylcoumarin and 4-hydroxy-8-methylcoumarin) with various benzyloxy-2-bromo-1,4-naphthoquinones, a library of regioisomeric furocoumarin naphthoquinones was prepared. researchgate.netnih.gov This highlights the robustness of the copper-mediated coupling in generating structural diversity within the this compound family.

It is important to note that while the synthesis successfully produced the reported structure, the spectroscopic data of the synthetic material did not match that of the natural product, suggesting that the true structure of this compound may be a regioisomer. researchgate.netnih.gov

Synthetic Pathways to Precursor Coumarin and Naphthoquinone Derivatives

The successful total synthesis and analog development of this compound rely on the efficient preparation of its key building blocks: substituted coumarins and naphthoquinones.

Coumarin Precursors: The synthesis of the required 4-hydroxycoumarin derivatives often starts from readily available phenols. rsc.org Classical methods such as the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst, are commonly employed. encyclopedia.pub For instance, 4-hydroxy-5-methylcoumarin can be synthesized from m-cresol. Modern synthetic methods, including metal-catalyzed cyclizations and organocatalytic reactions, have also been developed to access functionalized coumarins with high efficiency. encyclopedia.pub

Rational Design and Synthesis of this compound Analogues

The initial biological activities reported for this compound, coupled with the questions surrounding its true structure, have spurred the rational design and synthesis of a variety of analogs. These efforts aim to enhance bioactivity, modulate selectivity, and explore the structure-activity relationships (SAR) of this complex natural product scaffold.

Modification Strategies for Enhanced Bioactivity and Modulated Selectivity

Inspired by the structural resemblance of this compound to other bioactive quinone-coumarin hybrids, researchers have synthesized libraries of this compound derivatives to investigate their potential as therapeutic agents, particularly against trypanosomatid parasites. nih.govresearchgate.net The core strategy involves modifying the substitution patterns on both the coumarin and naphthoquinone rings to improve target engagement and selectivity.

One approach has been to synthesize a series of regioisomeric furocoumarin naphthoquinones by varying the position of the methyl group on the coumarin ring and the connectivity to the naphthoquinone moiety. researchgate.netnih.gov This was driven by the discrepancy between the spectroscopic data of the synthesized reported structure and the natural isolate, suggesting that the biological activity might reside in a different regioisomer. researchgate.netnih.gov

Furthermore, recognizing that this compound's pentacyclic core is similar to compounds known to inhibit enzymes like Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) and Trypanosoma cruzi trypanothione (B104310) reductase (TcTR), a library of this compound derivatives was synthesized and evaluated for antitrypanosomatid activity. nih.govresearchgate.net These efforts are part of a broader strategy in medicinal chemistry to use natural product scaffolds as starting points for developing new drugs against neglected tropical diseases. lsmu.lt While some of the synthesized analogs have shown promising activity, further optimization is often required to address issues such as solubility and metabolic stability. researchgate.net

Parallel Synthesis and Library Generation of this compound Derivatives

To efficiently explore the structure-activity relationships of the this compound scaffold, parallel synthesis techniques have been employed to generate libraries of derivatives. nih.govscispace.com This approach allows for the rapid production of a diverse set of compounds for biological screening.

The synthetic strategy for library generation typically follows the established retrosynthetic analysis, starting from 4-hydroxycoumarin and 2-bromonaphthoquinone derivatives as the key precursors. researchgate.netscispace.com By utilizing a variety of substituted coumarins and naphthoquinones, a range of this compound analogs can be synthesized in a parallel fashion. researchgate.netnih.gov The copper(II)-mediated coupling reaction is particularly well-suited for this approach due to its reliability and tolerance of different functional groups. researchgate.net

For example, a small library of this compound derivatives was synthesized to investigate their potential as anti-trypanosomatid agents. nih.gov This library was generated by coupling different 4-hydroxycoumarin and 2-bromonaphthoquinone precursors. researchgate.net This parallel synthesis approach is a powerful tool for medicinal chemistry, enabling the systematic exploration of chemical space around a natural product core to identify analogs with improved therapeutic properties. uchile.cl

Mechanistic Studies of Synthetic Transformations

The synthesis of complex natural products like this compound and its analogs relies on a series of strategic chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes to new derivatives. Key mechanistic principles in the synthesis of the this compound framework involve pericyclic reactions, metal-catalyzed couplings, and various cyclization strategies.

A pivotal approach to constructing the core structure reported for this compound involves a multi-step sequence that hinges on a Diels-Alder reaction and a copper(II)-mediated coupling. researchgate.netnih.govresearchgate.net The synthesis begins with the formation of a key intermediate, 2-bromo-8-hydroxy-6-methylnaphthoquinone (B11850969), through a Diels-Alder cycloaddition. nih.govresearchgate.net This pericyclic reaction is a powerful tool for forming six-membered rings with high stereocontrol. Following O-protection of the hydroxyl group, the crucial pentacyclic framework is assembled via a copper(II)-mediated coupling reaction with 4-hydroxy-5-methylcoumarin. researchgate.netnih.govresearchgate.net This coupling is a cornerstone of the synthesis, and subsequent work has shown that a one-pot procedure using copper(II) acetate and potassium carbonate can efficiently link various 2-bromonaphthoquinone and 4-hydroxycoumarin precursors under mild conditions. researchgate.net This method's adaptability has been exploited to create a library of this compound derivatives by varying the substitution patterns on both the coumarin and naphthoquinone fragments. researchgate.netresearchgate.net

The mechanistic pathway for creating related heterocyclic systems, such as fused dipyranoquinolinones, offers further insight into relevant transformations. These syntheses can proceed through an iodine-catalyzed addition of an amine to a vinyl ether, followed by the elimination of n-butanol and a 1,3-H shift to form an imine intermediate. mdpi.com This intermediate then undergoes an Aza-Diels–Alder reaction with another molecule of vinyl ether, which, after a final elimination and air oxidation, yields the target product. mdpi.com Such multi-component reactions catalyzed by Lewis acids represent an efficient strategy for building complex molecular architectures. mdpi.commdpi.com

Advanced mechanistic pathways have been explored for the synthesis of the naphthoquinone core itself. One such method involves a phosphine-promoted ring expansion of 2-benzylidene-indane-1,3-diones with diynoates. nih.govacs.org The proposed mechanism for this transformation is initiated by the nucleophilic attack of a phosphine, such as tricyclohexylphosphine (B42057) (PCy₃), on the diynoate to generate a zwitterionic intermediate. nih.govacs.org This species then adds to the arylidene-1,3-indanedione, leading to a complex cascade involving acyl migration and ring expansion to form the functionalized naphthoquinone skeleton. acs.org

Detailed mechanistic investigations, often supported by Density Functional Theory (DFT) calculations, are essential for validating these proposed pathways and understanding the stereochemical outcomes of the reactions. acs.orgresearchgate.net For instance, DFT studies have been used to analyze the ring contraction of a naphthoquinone ylide via a researchgate.netsu.se sigmatropic rearrangement, confirming the favorability of the proposed transition state. nih.govacs.org These computational and experimental studies provide a deeper understanding of the electronic and steric factors that govern the course of these intricate synthetic transformations.

Data Tables

Table 1: Key Mechanistic Steps in the Synthesis of the Reported this compound Structure

Step Reaction Type Key Reagents/Catalysts Mechanistic Role
1 Diels-Alder Reaction Not specified Forms the initial 2-bromo-8-hydroxy-6-methylnaphthoquinone intermediate. nih.govresearchgate.net
2 Protection Not specified Protects the hydroxyl group prior to coupling. nih.govresearchgate.net

Table 2: Mechanistic Overview of Phosphine-Promoted Naphthoquinone Synthesis

Step Intermediate Transformation Description
1 Zwitterionic Species (A) Nucleophilic Attack Phosphine (PCy₃) attacks the α-carbon of the diynoate. nih.govacs.org
2 Adduct Intermediate (B) Michael Addition The zwitterionic species adds to the 2-arylidene-1,3-indanedione. nih.govacs.org

Investigation of Biological Activities and Molecular Mechanisms Non Human Focused

Anti-trypanosomatid Research

Crassiflorone, a natural product isolated from the African ebony tree Diospyros crassiflora, and its synthetic derivatives have been the subject of research for their potential as anti-trypanosomatid agents. scispace.comnih.govfrontiersin.org The core structure of this compound bears a resemblance to quinone-coumarin hybrids known to have a dual-targeted inhibitory effect on key enzymes in trypanosomatids. nih.govfrontiersin.orgmdpi.com This has prompted investigations into its efficacy against various protozoan parasites responsible for diseases such as Human African Trypanosomiasis, Chagas disease, and leishmaniasis. nih.govunimore.it

Semisynthetic derivatives of this compound have demonstrated trypanocidal activity against the bloodstream form of Trypanosoma brucei. nih.gov In phenotypic assays, specific derivatives were tested for their ability to inhibit parasite growth. Notably, at a concentration of 5 µM, compounds identified as 18 and 21 inhibited the growth of T. brucei by 29% and 38%, respectively. frontiersin.org These findings indicate that the this compound scaffold is a promising starting point for the development of new compounds against this parasite. frontiersin.org

The anti-trypanosomal activity of this compound derivatives has also been evaluated against Trypanosoma cruzi. nih.gov However, in whole-cell parasite assays, the synthesized derivatives showed negligible activity against the intracellular trypomastigote forms of T. cruzi. unimore.it This suggests that while the parent compound has molecular targets within the parasite, the tested derivatives may have issues with cell penetration or were otherwise ineffective against this specific parasite form under the tested conditions. nih.govunimore.it

As part of a broader screening for anti-trypanosomatid agents, a library of this compound derivatives was tested in whole-cell assays using Leishmania infantum. unimore.itresearchgate.net The analysis of the data from these assays revealed that the compounds had no or negligible activity against the intracellular amastigote forms of L. infantum. unimore.it

Research into the molecular mechanism of this compound's anti-trypanosomatid activity has focused on its role as a dual inhibitor, targeting essential enzymes in the parasites' metabolic pathways. nih.govresearchgate.netfrontiersin.org

This compound and its derivatives have been identified as inhibitors of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), a crucial enzyme in the parasite's glycolysis pathway. scispace.comnih.govmdpi.comnih.gov The inhibitory potential of a series of this compound derivatives was investigated, with several compounds showing activity against the enzyme. For instance, derivative 19 was noted for its balanced inhibitory profile, showing a 64% inhibition of TbGAPDH at a concentration of 10 μM. nih.govfrontiersin.org Another derivative, 23 , exhibited an IC₅₀ value of 2.1 µM against TbGAPDH. unimore.it

The this compound scaffold also shows a dual-targeted inhibitory profile by acting on Trypanosoma cruzi trypanothione (B104310) reductase (TcTR), an enzyme vital for the parasite's unique redox metabolism and defense against oxidative stress. nih.govmdpi.comfrontiersin.org The inhibitory activity of this compound derivatives against TcTR has been confirmed in enzymatic assays. unimore.itresearchgate.net Specifically, derivative 19 demonstrated a 65% inhibition of TcTR at a 10 μM concentration, showcasing a balanced dual-inhibitory action against both TbGAPDH and TcTR. nih.govfrontiersin.org

Interactive Data Table: In Vitro Activity of this compound Derivatives

Compound/Derivative Target Organism/Enzyme Concentration Result
Derivative 18 Trypanosoma brucei (bloodstream form) 5 µM 29% growth inhibition frontiersin.org
Derivative 21 Trypanosoma brucei (bloodstream form) 5 µM 38% growth inhibition frontiersin.org
Derivatives 15-23 Trypanosoma cruzi (trypomastigote) N/A Negligible activity unimore.it
Derivatives 15-23 Leishmania infantum (amastigote) N/A Negligible activity unimore.it
Derivative 19 TbGAPDH 10 µM 64% inhibition nih.govfrontiersin.org
Derivative 23 TbGAPDH 2.1 µM IC₅₀ unimore.it

Table of Compounds

Compound Name
This compound
Derivative 18
Derivative 19
Derivative 21

Enzymatic Inhibition Studies

Multi-Targeted Inhibition Mechanisms

Research suggests that this compound and its derivatives may act through a multi-target-based mechanism. researchgate.net This is a characteristic often observed in natural products, which, due to their complex structures, have the propensity to interact with multiple protein targets. unimore.it

Derivatives of this compound have been synthesized and investigated for their potential as anti-trypanosomatid agents. nih.govresearchgate.net One study noted that the pentacyclic core of this compound resembles a quinone-coumarin hybrid known to exhibit dual-targeted inhibitory action against Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) and Trypanosoma cruzi trypanothione reductase (TcTR). nih.gov Following this, a library of this compound derivatives was created. nih.gov Compound 19 from this series demonstrated a balanced dual inhibitory profile at a concentration of 10 μM, with 64% inhibition of TbGAPDH and 65% inhibition of TcTR. nih.govunimore.it This dual inhibition highlights the multi-targeted nature of the this compound scaffold. drugtargetreview.com The concept of targeting multiple enzymes simultaneously is a promising strategy in drug discovery, particularly for complex diseases. mdpi.com

Antimycobacterial Research

This compound has demonstrated significant potential as an antimycobacterial agent, showing activity against both pathogenic and non-pathogenic species of Mycobacterium. nih.govnih.gov

Studies have evaluated the efficacy of this compound against various strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net The minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) for this compound were found to be in the range of 1.22 µg/mL to 39.06 µg/mL for all tested M. tuberculosis strains. nih.govresearchgate.net In a killing rate experiment against the M. tuberculosis H37Rv strain, a total inhibitory effect was observed at day 18 when using a concentration four times the MIC. nih.govresearchgate.net These findings underscore the potential of this compound as a lead compound for the development of new anti-tuberculosis drugs. researchgate.net

This compound has also been tested against Mycobacterium smegmatis, a non-pathogenic, fast-growing species often used as a model organism for M. tuberculosis. nih.govsmujo.id The MIC and MBC values for this compound against M. smegmatis were also reported to be within the 1.22 µg/mL to 39.06 µg/mL range. nih.govresearchgate.net The activity against M. smegmatis provides a valuable and safer preliminary screening tool for potential anti-tuberculosis compounds. nih.gov

Beyond its antimycobacterial effects, this compound has been investigated for its activity against a wider range of microbes.

Neisseria gonorrhoeae : Research has shown that this compound is effective in vitro against the bacteria responsible for gonorrhea. researchgate.net This suggests that this compound and related compounds could be potential sources for new drugs to treat gonorrhea. nih.gov

Yeasts : Some of the compounds isolated from Diospyros crassiflora, including this compound, have exhibited significant antimicrobial activity against yeasts. capes.gov.brresearchgate.net This indicates a potential for developing antifungal agents based on the this compound structure.

Table 1: Antimicrobial Activity of this compound

OrganismActivity TypeConcentration/ResultReference
Mycobacterium tuberculosisMIC/MBC1.22 - 39.06 µg/mL nih.govresearchgate.net
Mycobacterium smegmatisMIC/MBC1.22 - 39.06 µg/mL nih.govresearchgate.net
Neisseria gonorrhoeaeIn vitro inhibitionEffective nih.govresearchgate.net
YeastsAntimicrobial activitySignificant capes.gov.brresearchgate.net

Cellular and Molecular Target Identification

To understand the molecular basis of its biological activities, this compound has been the subject of computational studies to analyze its interactions with specific protein targets. researchgate.netresearchgate.net

Molecular docking and molecular dynamics are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a protein target. frontiersin.orgrsc.org These methods are crucial in drug discovery for identifying potential mechanisms of action and for guiding the design of more potent derivatives. frontiersin.org

In the context of its anti-trypanosomatid activity, induced-fit docking methodologies were employed to identify possible drug targets for this compound derivatives. researchgate.net Enzymes like trypanothione reductase (TcTR) and glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) have been common targets for exploring the biological activities of naphthoquinones. researchgate.net Docking studies with this compound derivatives suggested a multi-target profile, with preferential interactions with trypanothione reductase and Old Yellow Enzyme. researchgate.net The analysis of protein-ligand interactions involves identifying key contacts, such as hydrogen bonds and hydrophobic interactions, which stabilize the complex. nih.govebi.ac.uk These computational approaches provide a framework for understanding the structure-activity relationships of this compound and its analogues, paving the way for the rational design of new therapeutic agents. d-nb.info

Enzyme Kinetics and Inhibition Profiles (e.g., competitive, mixed-type inhibition)

The inhibitory effects of this compound and its synthetic analogues have been primarily investigated against enzymes crucial for the survival of trypanosomatid parasites, namely Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) and Trypanosoma cruzi trypanothione reductase (TcTR). researchgate.netnih.gov

Kinetic studies on a series of synthesized this compound derivatives revealed insights into their mechanism of enzyme inhibition. For instance, initial assessments of the inhibition of TcTR by these compounds indicated that they did not function as purely competitive inhibitors. unimore.it While detailed kinetic analyses for each this compound derivative are not fully elucidated, related naphthoquinone compounds have been shown to exhibit varied inhibition profiles. For example, a quinoxaline-7-carboxylate 1,4-di-N-oxide derivative demonstrated mixed-type inhibition against T. cruzi trypanothione reductase (TryR). researchgate.net

A library of this compound derivatives was tested for inhibitory activity against both TbGAPDH and TcTR. researchgate.netunimore.it One particular derivative, compound 19 , emerged as a balanced dual inhibitor, showing significant inhibition of both enzymes. researchgate.netnih.gov Other derivatives displayed more selective inhibition, with compounds 18 and 23 being the most potent inhibitors of TbGAPDH. unimore.it The inhibitory activities of selected this compound derivatives are detailed in the table below.

CompoundSubstituent on Coumarin (B35378) Ring% Inhibition of TbGAPDH at 10 µM% Inhibition of TcTR at 10 µM
188-Methoxy88%Not Reported
197,8-Dimethoxy64%65%
216,7-DimethoxyNot ReportedSignificant Inhibition Reported
237-Amino>50% (IC50 = 2.1 µM)Not Reported

Mechanistic Pathways of Biological Action (e.g., redox cycling, enzyme active site binding)

The precise molecular mechanisms of action for this compound and its derivatives have not been fully established, though evidence points towards a multi-targeted approach that includes direct enzyme inhibition and potentially the generation of oxidative stress. researchgate.net The naphthoquinone core, a prominent feature of this compound, is a structural motif often associated with redox cycling capabilities, which can lead to the production of reactive oxygen species and subsequent cellular damage. researchgate.net

A significant aspect of the biological action of these compounds is their ability to bind to the active sites of essential enzymes. researchgate.net Induced-fit docking studies have been employed to understand the binding mode of this compound analogues to their enzyme targets. researchgate.net For the highly active derivative 23 , a putative binding mode within the active site of TbGAPDH (PDB ID: 2X0N) has been proposed. unimore.it This model suggests that the inhibitor is stabilized through a network of specific molecular interactions:

Hydrogen Bonds: Key hydrogen bonding interactions are predicted to occur. unimore.it

π-π Stacking: The aromatic rings of the compound may engage in π-π stacking interactions with aromatic residues in the enzyme's active site. unimore.it

π-Cation Interactions: These interactions are also believed to contribute to the binding affinity of the compound within the active site. unimore.it

This direct binding and subsequent inhibition of crucial metabolic enzymes like TbGAPDH and TcTR represent a primary mechanistic pathway for the observed biological activity of this compound derivatives. researchgate.netunimore.it

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.orgcbcs.se For this compound, SAR studies have been initiated through the synthesis and biological evaluation of a focused library of analogues, providing initial insights into the structural requirements for enzyme inhibition. researchgate.netnih.gov The core pentacyclic structure of this compound, which resembles a quinone-coumarin hybrid, served as the scaffold for these investigations. researchgate.netresearchgate.net

Impact of Substituent Modifications on Biological Activities

The synthesis of a series of this compound derivatives (compounds 15-23 ) allowed for the preliminary exploration of how different substituents on the coumarin portion of the molecule affect its inhibitory activity against key parasitic enzymes. researchgate.netnih.gov

The results from these studies highlight that modifications to the substitution pattern on the coumarin ring significantly influence both the potency and selectivity of inhibition. researchgate.netunimore.it

Methoxy (B1213986) Substituents: An 8-methoxy group (compound 18 ) resulted in the most potent inhibitory activity against TbGAPDH, with 88% inhibition at a 10 µM concentration. unimore.it A 7,8-dimethoxy substitution (compound 19 ) yielded a balanced inhibitor of both TbGAPDH (64% inhibition) and TcTR (65% inhibition). researchgate.netnih.gov

Amino Substituents: The introduction of an amino group at the 7-position of the coumarin ring (compound 23 ) also produced a highly active compound against TbGAPDH, with an IC50 value of 2.1 µM. unimore.it This modification also conferred greater solubility compared to other analogues, which was a limiting factor for some derivatives. unimore.it

These findings indicate that the nature and position of electron-donating groups, such as methoxy and amino functions, on the coumarin ring are critical determinants of the biological activity of this compound analogues. researchgate.netunimore.it

Spatial and Electronic Requirements for Target Binding Affinity

The affinity of this compound analogues for their target enzymes is dictated by specific spatial and electronic features of the molecule. nih.gov Molecular docking studies of the potent inhibitor 23 within the TbGAPDH active site have provided a model for these requirements. unimore.it

Spatially, the planar, pentacyclic core of the this compound structure fits within the binding pocket of the enzyme. unimore.it The specific orientation is crucial for allowing key interactions to occur. Electronically, the binding is stabilized by a combination of forces. The model for compound 23 suggests the importance of hydrogen bonds, π-cation interactions, and π-π stacking interactions for achieving high binding affinity. unimore.it The presence and positioning of heteroatoms (oxygen and nitrogen) in the substituents are critical as they can act as hydrogen bond acceptors or donors, and the aromatic systems of the core structure are essential for the π-stacking interactions. unimore.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comwikipedia.org These models are valuable tools in drug discovery for predicting the activity of new chemical entities, thereby guiding the design and synthesis of more potent molecules. medcraveonline.comoncodesign-services.com A typical QSAR model is represented by the equation: Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.org

The development of a library of this compound derivatives with corresponding biological activity data against TbGAPDH and TcTR provides the necessary foundation for building a QSAR model. researchgate.netnih.govmdpi.com Such a model would analyze various molecular descriptors (e.g., molecular size, lipophilicity, electronic properties) of the this compound analogues to establish a quantitative relationship with their measured enzyme inhibition. jocpr.com While the foundational data from SAR studies on this compound derivatives are available, specific QSAR models for this compound class have not been reported in the reviewed literature. Future QSAR studies could accelerate the optimization of this compound-based inhibitors by predicting the activity of novel, unsynthesized analogues, thus prioritizing the most promising candidates for synthesis and testing. medcraveonline.com

Advanced Analytical and Characterization Techniques in Crassiflorone Research

Chromatographic-Mass Spectrometric Techniques for Purity and Identity Confirmation

The confirmation of a compound's identity and the assessment of its purity are fundamental requirements in chemical and pharmaceutical research. biopharmaspec.com Chromatographic techniques, which separate components of a mixture, coupled with mass spectrometry, which identifies compounds based on their mass-to-charge ratio, provide a powerful tool for this purpose. criver.comnih.gov

In crassiflorone research, techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable. biopharmaspec.commdpi.com These methods allow researchers to separate this compound from other co-isolated natural products or from impurities generated during synthetic processes. biopharmaspec.comresearchgate.net The resulting mass spectrum provides a molecular fingerprint, confirming the identity of this compound by matching its molecular weight and fragmentation pattern with known standards or theoretical predictions. nih.govmdpi.com The purity of a sample can be quantified by analyzing the chromatogram, where the area of the peak corresponding to this compound is compared to the total area of all detected peaks. innovatechlabs.com

Application of Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Detailed Structural Analysis

While mass spectrometry confirms the elemental composition of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating its detailed three-dimensional structure. The structure of this compound was initially established using 1D and 2D NMR spectroscopic data. researchgate.net

Advanced 2D NMR techniques are particularly powerful for complex molecules like this compound. wikipedia.org Experiments such as Correlation Spectroscopy (COSY) reveal which protons are coupled to each other through chemical bonds, helping to piece together the carbon skeleton. creative-biostructure.comslideshare.net Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons they are directly attached to, providing further connectivity information. wikipedia.org

For determining the spatial arrangement of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. wikipedia.orgcreative-biostructure.com This technique identifies protons that are close to each other in space, even if they are not directly connected by chemical bonds. columbia.edu The intensity of the NOESY signal is inversely proportional to the sixth power of the distance between the protons, providing precise information about the molecule's conformation. creative-biostructure.com These advanced NMR methods have been instrumental in confirming the complex pentacyclic structure of this compound and its derivatives. researchgate.netresearchgate.net

In Vitro Assays for Biological Profiling and Lead Optimization

Once the purity and structure of this compound and its analogs are confirmed, their biological activity and potential for drug development are assessed through a series of in vitro assays. These laboratory-based tests provide crucial data on the compound's efficacy and potential liabilities, guiding the process of lead optimization.

Enzymatic Assays (e.g., spectrophotometric methods for NADPH consumption)

Enzymatic assays are used to determine if a compound can inhibit the activity of a specific enzyme that is crucial for the survival of a pathogen. ksu.edu.sa In the context of this compound research, derivatives have been investigated for their ability to inhibit enzymes like Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) and Trypanosoma cruzi trypanothione (B104310) reductase (TcTR), which are potential drug targets for treating trypanosomiasis. nih.govunimore.it

A common method for these assays is spectrophotometry, which measures changes in light absorbance. creative-enzymes.comipinnovative.com Many enzymatic reactions involve the co-factor Nicotinamide Adenine Dinucleotide Phosphate (NADPH). The reduced form, NADPH, absorbs light at a wavelength of 340 nm, while its oxidized form, NADP+, does not. ksu.edu.sacreative-enzymes.com By monitoring the decrease in absorbance at 340 nm, researchers can measure the rate of NADPH consumption and thus the activity of the enzyme. unimore.itcreative-enzymes.comnih.gov This allows for the determination of the inhibitory potency of this compound derivatives, often expressed as the half-maximal inhibitory concentration (IC50). unimore.it

Cell-Based Parasite Growth Inhibition Assays

In this compound research, derivatives have been tested for their ability to inhibit the growth of various parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum. unimore.it In these assays, the parasites are cultured in the presence of varying concentrations of the test compound. After a set period, the number of viable parasites is determined. nih.gov This can be done through various methods, such as microscopy or by using viability dyes. mdpi.com The results of these assays indicate the compound's potency against the parasite and its potential as an anti-parasitic agent. unimore.it For instance, certain this compound derivatives have shown significant inhibition of T. brucei growth at micromolar concentrations. researchgate.netunimore.it

Early-Stage ADME-Toxicity Profiling in Research (e.g., in vitro metabolic stability, CYP inhibition, mitochondrial studies, hERG channel interaction)

Early in the drug discovery process, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of a compound. if-pan.krakow.pl These in vitro studies help to identify potential liabilities that could cause a drug candidate to fail in later stages of development.

In vitro Metabolic Stability: This assesses how quickly a compound is broken down by metabolic enzymes, primarily in the liver. if-pan.krakow.pl Compounds are incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. drugtargetreview.com The rate at which the compound disappears over time is measured to determine its metabolic stability, often expressed as its in vitro half-life. if-pan.krakow.pl Some studies on this compound derivatives have highlighted the need to address metabolic liabilities. unimore.it

Cytochrome P450 (CYP) Inhibition: Cytochrome P450 enzymes are a major family of enzymes responsible for drug metabolism. drugtargetreview.com If a compound inhibits these enzymes, it can lead to dangerous drug-drug interactions. mdpi.com Assays are performed to determine if this compound derivatives inhibit key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). unimore.itxenotech.com Luminescence or fluorescence-based assays are commonly used for this purpose. drugtargetreview.com Research has indicated that further optimization to address CYP inhibition is necessary for some this compound derivatives. researchgate.netunimore.it

Mitochondrial Studies: Mitochondria are the powerhouses of the cell, and mitochondrial toxicity is a significant safety concern. Assays can be conducted to assess a compound's effect on mitochondrial function and cell viability. researchgate.net Notably, some newly synthesized this compound derivatives did not affect the viability and status of mitochondria in human cell lines at certain concentrations. researchgate.netunimore.it

hERG Channel Interaction: The hERG potassium channel plays a critical role in the heart's electrical activity. Inhibition of this channel can lead to life-threatening cardiac arrhythmias. Therefore, early assessment of a compound's interaction with the hERG channel is a standard part of safety profiling. scispace.com

Future Directions and Research Perspectives

Addressing Structural Ambiguity of Natural Crassiflorone

This compound was first isolated from the stem bark of the African ebony tree, Diospyros crassiflora. nih.govcapes.gov.br Initial spectroscopic analysis led to the proposed structure of 11-hydroxy-1,9-dimethyl-6H-naphtho[2′,3′:4,5]furo[3,2-c]chromene-6,7,12-trione. capes.gov.brresearchgate.netresearchgate.net

However, a significant challenge arose when researchers accomplished the total synthesis of this proposed structure. nih.govrsc.org Key steps in the synthesis involved a Diels-Alder reaction followed by a copper(II)-mediated coupling to create the pentacyclic framework, whose structure was confirmed by X-ray crystallography. researchgate.netnih.govrsc.org Upon comparing the synthetic molecule with the natural isolate, the spectroscopic data did not match. nih.govrsc.org Further efforts to synthesize three other regioisomeric furocoumarin naphthoquinones also failed to produce a compound with data matching the natural product. nih.gov Consequently, the exact structure of naturally occurring this compound remains unknown, and its definitive elucidation is a critical goal for future research. nih.govrsc.org

Optimization of this compound Derivatives for Improved Pharmacological Profiles

The this compound scaffold holds promise, but its native form and early derivatives exhibit limitations that require medicinal chemistry interventions.

A primary obstacle in the development of this compound-based agents is their poor solubility. researchgate.netscispace.com This issue has been a significant hurdle, with some derivatives being insufficiently soluble in common solvents like DMSO-d6 to even acquire 13C NMR spectroscopic data. researchgate.net The low solubility also hampers biological testing, preventing the determination of activity at higher concentrations. unimore.it

To address this, researchers have synthesized derivatives with modified polarity. unimore.it Strategies include the introduction of hydroxyl, methoxy (B1213986), and acetoxy groups to increase polarity and disrupt the planarity of the molecule. unimore.it A notable success was the creation of an amino-substituted derivative, compound 23 , which showed improved solubility and could be tested at higher concentrations, revealing significant growth inhibition of T. brucei. unimore.it

Another area for optimization is overcoming metabolic liabilities. researchgate.netscispace.com Studies recommend that future work should address the potential for derivatives to inhibit crucial cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, and CYP2D6) to ensure a favorable safety profile for any potential drug candidate. nih.govresearchgate.netresearchgate.netunimore.it

The potency and selectivity of this compound derivatives are central to their therapeutic potential. Research has focused on synthesizing and evaluating libraries of these compounds against specific parasitic enzymes. nih.gov The initial interest was sparked by the structural similarity of the this compound core to known dual-targeted quinone-coumarin hybrids. nih.gov

A library of derivatives, designated 15-23 , was synthesized to explore their potential as anti-trypanosomatid agents by targeting Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) and Trypanosoma cruzi trypanothione (B104310) reductase (TcTR). nih.gov Within this series, compound 19 was identified as having a balanced dual inhibitory profile, while compounds 18 and 21 showed the most potent activity in phenotypic growth inhibition assays against T. brucei. nih.govresearchgate.net The amino-substituted derivative 23 proved to be a potent inhibitor of TbGAPDH with an IC50 value of 2.1 µM. unimore.it

These studies highlight that a compound's cellular activity is a result of both its specific enzyme inhibition (pharmacodynamics) and its ability to reach the target (pharmacokinetics), as the lack of correlation between enzymatic and cellular activities for some derivatives suggests that diffusion across membranes is a critical factor. unimore.it

Table 1: Activity of Selected this compound Derivatives
CompoundModification StrategyTarget(s)Key Finding(s)Reference(s)
18 -OMe substituentTbGAPDH, T. brucei (phenotypic)Showed negligible TcTR inhibition but was one of the most active in phenotypic assays (29% growth inhibition at 5 µM). nih.govunimore.it
19 -OH substituentTbGAPDH, TcTRBalanced dual inhibitor at 10 µM (% inhibition TbGAPDH = 64%; % inhibition TcTR = 65%). nih.gov
21 -OAc substituentTcTR, T. brucei (phenotypic)One of the most active in phenotypic assays (38% growth inhibition at 5 µM). nih.gov
23 -NH2 substituentTbGAPDH, T. brucei (phenotypic)Improved solubility; potent TbGAPDH inhibitor (IC50 = 2.1 µM); 77% T. brucei growth inhibition at 50 µM. unimore.it

Exploration of Additional Molecular Targets in Parasitic Diseases and Beyond

The primary molecular targets investigated for this compound derivatives have been essential enzymes in trypanosomes, namely TbGAPDH and TcTR. nih.govresearchgate.netunibas.ch This focus was guided by the scaffold's resemblance to other dual-target inhibitors. unimore.it However, the full mechanism of action for this class of compounds is likely more complex and may involve the generation of oxidative stress or interference with mitochondrial function, depending on the specific derivative. researchgate.net

Beyond these well-studied targets, the initial report on this compound noted its activity against various bacteria and yeasts, and subsequent work highlighted its anti-mycobacterial and anti-gonorrhoeal properties. nih.govcapes.gov.brresearchgate.net The specific molecular targets responsible for these broader antimicrobial activities have not been fully elucidated and represent a significant avenue for future research. Identifying these additional targets could expand the potential therapeutic applications of the this compound scaffold.

Synergistic Effects of this compound with Other Compounds in Combinatorial Studies

The investigation of this compound and its derivatives in combination with other therapeutic agents is a logical next step in its development, particularly for complex diseases like parasitic infections which often require multi-drug regimens. Combination therapies can enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required doses. However, based on the current body of literature, specific studies detailing the synergistic effects of this compound with other compounds have not been extensively reported. This represents a significant and promising area for future research, which could evaluate this compound derivatives alongside standard-of-care antiparasitic drugs.

Potential as a Template for Novel Compound Class Development

Natural products are a rich source of novel molecular scaffolds for drug development, and this compound is a prime example of this principle. unimore.it The unique pentacyclic furocoumarin naphthoquinone core of this compound serves as an excellent template for medicinal chemistry efforts. researchgate.netunimore.it Its value as a scaffold has been demonstrated through the synthesis of derivative libraries used to probe structure-activity relationships for antiparasitic activity. researchgate.netunimore.it The successful modification of the core to improve properties like solubility and potency underscores its versatility. unimore.it The inherent biological activity of the scaffold, combined with its demonstrated chemical tractability, positions this compound as a valuable starting point for the development of new classes of compounds targeting parasitic diseases and potentially other therapeutic areas. researchgate.netresearchgate.netunimore.it

Advanced Computational Chemistry in this compound Research

Computational chemistry has emerged as a powerful tool in the study of natural products, and this compound is no exception. These in silico methods provide valuable insights into the molecular properties and biological interactions of this compound and its derivatives, guiding further experimental research.

Molecular docking has been a key computational technique applied to understand the potential mechanisms of action of this compound derivatives. researchgate.net These studies aim to predict the binding orientation and affinity of a ligand (in this case, a this compound derivative) to the active site of a target protein. For instance, induced-fit docking methodologies have been employed to explore the interactions of this compound derivatives with enzymes from pathogenic organisms. researchgate.net

A notable application of this has been in the investigation of their trypanocidal activity. Researchers have used molecular docking to study the interaction of this compound derivatives with key enzymes in Trypanosoma species, such as trypanothione reductase (TcTR) and glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH). researchgate.netnih.gov In one such study, the crystal structure of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (PDB: 2X0N) was used as the target for docking experiments. scispace.com The Molecular Operating Environment (MOE) software was utilized for these simulations, employing the London dG force field for scoring the binding affinity. scispace.com

Beyond molecular docking, Density Functional Theory (DFT) is another advanced computational method that has been applied in the broader context of similar molecular structures. acs.org DFT calculations are used to investigate the electronic structure and properties of molecules, which can be correlated with their reactivity and biological activity. acs.org While specific DFT studies focused solely on this compound are not extensively detailed in the reviewed literature, this quantum chemical computation method is a standard approach for understanding the properties of complex organic molecules. acs.org

These computational approaches are instrumental in rationalizing structure-activity relationships and in the design of new, potentially more potent analogues of this compound. The synergy between in silico predictions and experimental validation continues to be a promising avenue in the exploration of this compound's therapeutic potential.

Computational MethodSoftware/Force FieldProtein Target(s)OrganismResearch Focus
Induced-fit DockingNot specifiedTrypanothione reductase (TcTR), Glyceraldehyde-3-phosphate dehydrogenase (TcGAPDH)Trypanosoma cruzi, Trypanosoma bruceiUnderstanding the molecular mechanism of trypanocidal activity. researchgate.net
Molecular DockingMolecular Operating Environment (MOE), London dG forceGlyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) (PDB: 2X0N)Trypanosoma bruceiInvestigating antiprotozoal activity. scispace.com
Molecular DockingGlideNot specifiedNot specifiedInvestigating derivatives of this compound. scispace.com

Q & A

Basic: How is Crassiflorone structurally characterized and validated for research use?

Methodological Answer:
this compound, isolated from Diospyros crassiflora, is characterized using spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) to confirm its bis-benzopyranone structure . Validation includes:

  • Purity assessment : HPLC with UV detection (≥95% purity threshold).
  • Structural corroboration : X-ray crystallography or comparative analysis with published spectral data.
  • Reproducibility : Detailed experimental protocols (solvent systems, isolation steps) must be documented to enable replication .

Basic: What in vitro assays are used to evaluate this compound's antiparasitic activity?

Methodological Answer:
Standard assays focus on enzyme inhibition and parasite viability:

  • TbGAPDH inhibition : Measures IC50 values (e.g., this compound derivative 2: IC50 = 7.2 µM) using spectrophotometric NADH depletion .
  • TcTR inhibition : Evaluates trypanothione reductase activity (e.g., derivative 3: IC50 = 9.0 µM) .
  • Parasite viability : Incubation with Trypanosoma brucei cultures, followed by ATP quantification or microscopy.
    Key Considerations :
  • Include positive controls (e.g., existing trypanocidal drugs).
  • Validate assays with triplicate runs and statistical analysis (p < 0.05) .

Advanced: How to design experiments to resolve contradictions in this compound's enzyme inhibition data across studies?

Methodological Answer:
Contradictions (e.g., varying IC50 values) require systematic analysis:

Scoping Review : Map methodologies from conflicting studies (e.g., buffer pH, enzyme sources) using PRISMA guidelines .

Controlled Replication : Standardize variables (e.g., substrate concentration, temperature) and use identical compound batches.

Statistical Reconciliation : Apply meta-analysis (random-effects model) to pooled data, addressing heterogeneity via subgroup analysis .

Error Identification : Quantify instrumental variability (e.g., plate reader calibration) and biological replicates .

Advanced: What computational methods are used to optimize this compound derivatives for target selectivity?

Methodological Answer:
Structure-activity relationship (SAR) optimization involves:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for TbGAPDH vs. human GAPDH .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., hydroxyl moieties) using Schrödinger Suite.
  • ADMET Prediction : Assess toxicity (e.g., hepatotoxicity via ProTox-II) and bioavailability (Lipinski’s Rule of Five) .
    Case Study : Derivative 4 (TcTR Ki = 2.3 µM) showed improved selectivity over human homologs due to steric modifications .

Advanced: How to address discrepancies between in vitro and in vivo efficacy of this compound derivatives?

Methodological Answer:
Bridging the in vitro-in vivo gap requires:

Pharmacokinetic Profiling :

  • Measure plasma half-life (t1/2) and tissue distribution in murine models.
  • Use LC-MS/MS to quantify unbound drug concentrations .

Mechanistic Validation :

  • Correlate enzyme inhibition (in vitro IC50) with parasite load reduction (in vivo).
  • Perform RNA-seq on treated parasites to confirm target engagement .

Model Optimization :

  • Use immunosuppressed mice for T. cruzi assays to mimic human Chagas disease progression.
  • Include combination therapy arms to assess synergies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.